

An In-depth Technical Guide to 6-ROX Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-ROX hydrochloride*

Cat. No.: *B15554228*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

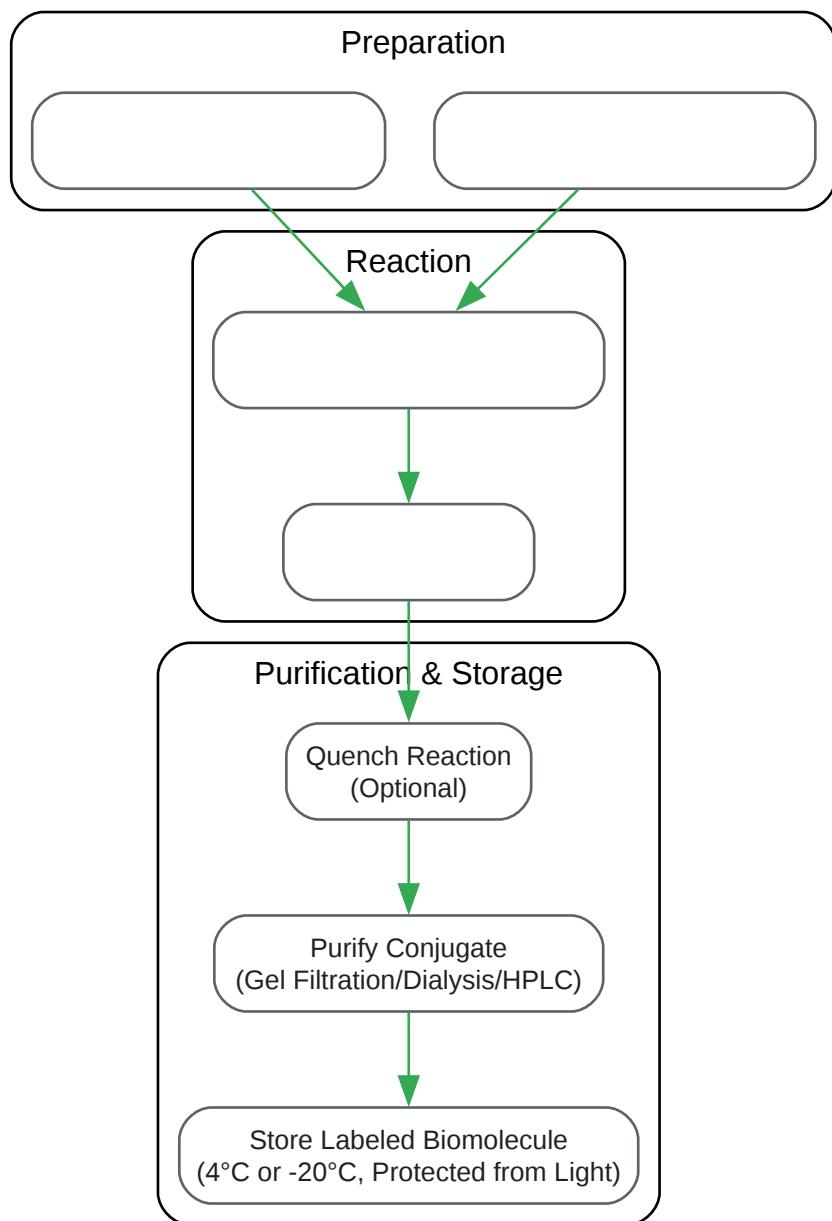
6-ROX hydrochloride, with the CAS number 1689512-96-6, is a salt of 6-Carboxy-X-rhodamine (6-ROX).[1][2][3] This molecule is a prominent member of the rhodamine family of fluorescent dyes, known for their high fluorescence quantum yields and photostability. 6-ROX is widely utilized in various biochemical and molecular biology applications due to its bright orange-red fluorescence. Its principal applications include the fluorescent labeling of biomolecules such as proteins and nucleic acids, and its use as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) to normalize fluorescent signals. Additionally, 6-ROX has been explored as a fluorescent probe for targeting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in inflammation and is overexpressed in many cancers.[4][5]

Core Properties of 6-ROX Hydrochloride

A comprehensive summary of the key quantitative data for **6-ROX hydrochloride** is presented in the table below. These properties are crucial for its application in various experimental setups.

Property	Value	References
CAS Number	1689512-96-6	[1] [2] [3]
Molecular Formula	C ₃₃ H ₃₁ CIN ₂ O ₅	[2]
Molecular Weight	571.06 g/mol	[2]
Appearance	Solid	[2]
Purity	≥98%	[2]
Excitation Maximum (Ex)	~568 - 578 nm	[6] [7]
Emission Maximum (Em)	~568 - 595 nm	[6] [7]
Solubility	Good in DMSO, DMF, methanol, ethanol	[8]

Key Applications and Experimental Protocols


Fluorescent Labeling of Biomolecules

6-ROX is commonly used to fluorescently label proteins, antibodies, and amine-modified oligonucleotides. The carboxylic acid group of 6-ROX can be activated, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amino groups on the target biomolecule to form a stable amide bond.

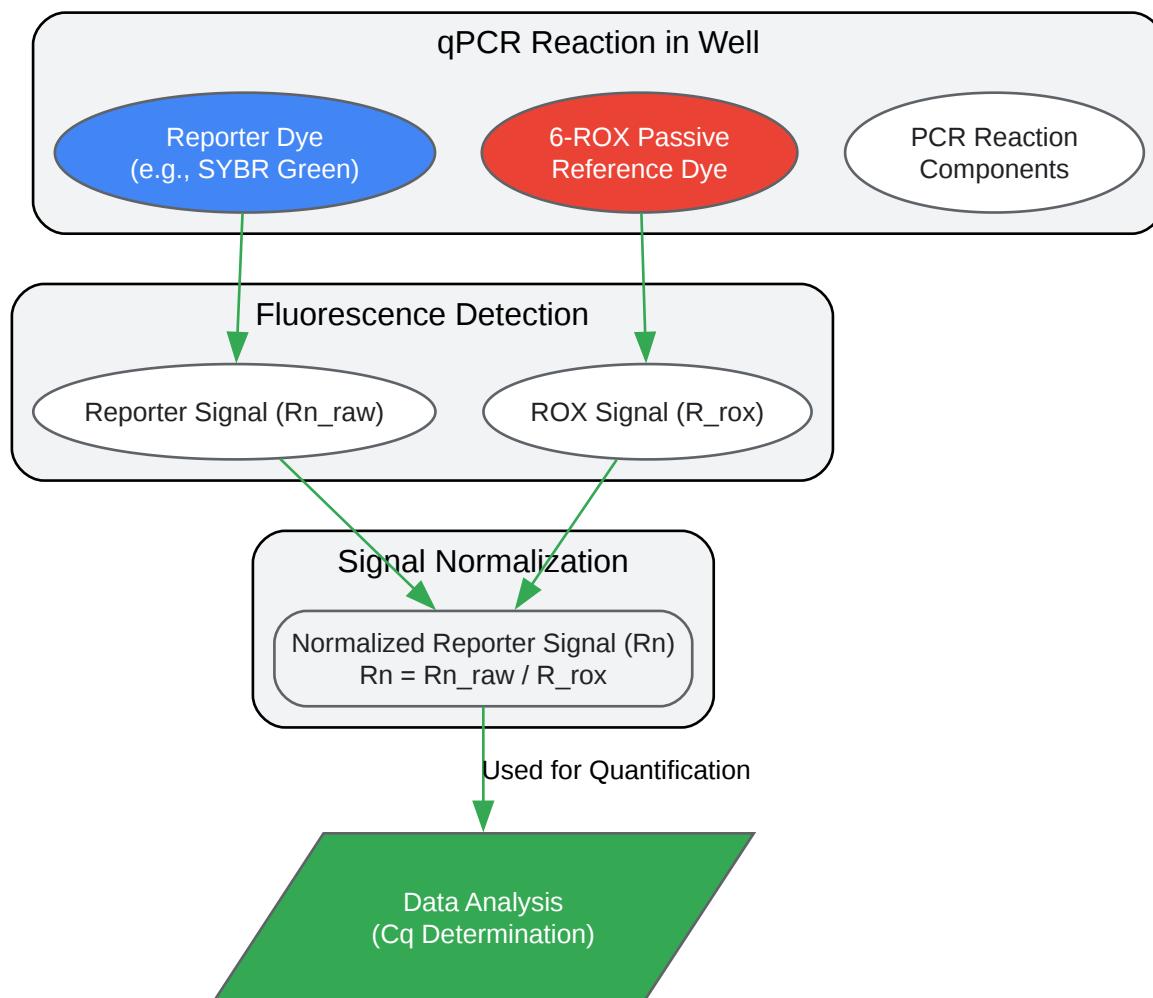
This protocol outlines the general steps for labeling a biomolecule with an amine-reactive form of 6-ROX.

- **Dissolution of the Dye:** Dissolve 1 mg of 6-ROX NHS ester in 100 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. This should be done immediately before use as the NHS ester is moisture-sensitive. [\[9\]](#)
- **Preparation of the Biomolecule:** Dissolve the amine-containing biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in a buffer at pH 7-9. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3. Ensure the buffer is free of primary amines, such as Tris. [\[9\]](#)[\[10\]](#)

- Labeling Reaction: Add the dissolved 6-ROX NHS ester to the biomolecule solution. A 10- to 15-fold molar excess of the dye to the biomolecule is a common starting point, though the optimal ratio may need to be determined empirically.[10] Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle stirring.[9][10]
- Quenching the Reaction (Optional): To stop the labeling reaction, you can add a small molecule with a primary amine, such as 1.5 M hydroxylamine (pH 8.5) or Tris buffer, to a final concentration of about 10 mM. Incubate for 10-60 minutes at room temperature.[9][11]
- Purification of the Labeled Biomolecule: Separate the labeled biomolecule from the unreacted dye using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[9][10][11]
- Storage: Store the purified, labeled biomolecule in an appropriate buffer at 4°C for short-term storage or at -20°C for long-term storage. It is crucial to protect the conjugate from light to prevent photobleaching.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescently labeling biomolecules with 6-ROX NHS ester.


Passive Reference Dye in qPCR

In quantitative real-time PCR (qPCR), 6-ROX is frequently used as a passive reference dye. It is included in the qPCR master mix but does not participate in the PCR reaction itself. Its constant fluorescent signal throughout the reaction is used to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or a TaqMan probe). This normalization corrects for well-

to-well variations in fluorescence that can arise from pipetting inaccuracies, differences in optical path length, or changes in reaction volume due to evaporation.[\[12\]](#)

The specific concentration of 6-ROX required depends on the qPCR instrument being used. Instruments have different optical systems, and some require a "high ROX" concentration while others need a "low ROX" concentration.

- Determine the Appropriate ROX Concentration: Consult the user manual of your specific qPCR instrument to determine if a passive reference dye is required and, if so, the optimal concentration (high or low ROX).
- Prepare the qPCR Master Mix: Use a commercial qPCR master mix that either already contains the appropriate concentration of ROX or is supplied with a separate tube of ROX for addition. If adding separately, ensure thorough mixing.
- Set Up the qPCR Reaction: Prepare your qPCR reactions by combining the master mix, primers, probe (if applicable), and template DNA.
- Configure the qPCR Instrument: In the software for your qPCR instrument, ensure that the passive reference dye option is enabled and set to "ROX".
- Run the qPCR Experiment: Place the reaction plate in the instrument and start the run. The instrument's software will automatically collect the fluorescence data for both the reporter dye and the ROX reference dye.
- Data Analysis: During data analysis, the software will normalize the reporter dye's fluorescence signal (R_n) by dividing it by the ROX fluorescence signal. This corrected signal is then used for quantification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. yeasen.com [yeasen.com]
- 3. 6-ROX hydrochloride - CAS:1689512-96-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel near-infrared fluorescent probe for monitoring cyclooxygenase-2 in inflammation and tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [6-ROXtra] | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. youdobio.com [youdobio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-ROX Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554228#6-rox-hydrochloride-cas-number\]](https://www.benchchem.com/product/b15554228#6-rox-hydrochloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

